Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate
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Description
Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[53002,4]deca-5,7,9-triene-2,3-dicarboxylate is a complex organic compound featuring a triazatricyclic core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[53002,4]deca-5,7,9-triene-2,3-dicarboxylate typically involves multi-step organic reactions One common synthetic route begins with the preparation of the triazatricyclic core through a cyclization reaction
Cyclization Reaction: The initial step involves the formation of the triazatricyclic core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.
Functional Group Introduction: Subsequent steps involve the introduction of the acetyl, cyano, and ester groups. These steps typically require specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the functionalization reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Properties
CAS No. |
77937-06-5 |
---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H18N4O5/c1-5-25-14(23)12-16(10(4)22)9(3)20-13-11(7-18)8-19-21(13)17(12,16)15(24)26-6-2/h8,12H,5-6H2,1-4H3 |
InChI Key |
DVLYAPQMUIHJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(C1(N3C(=C(C=N3)C#N)N=C2C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
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